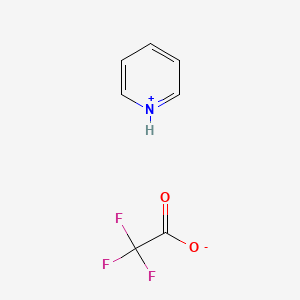
















|
REACTION_CXSMILES
|
C1([Si](OC)(OC)OC)C=CC=CC=1.C(O[Si](OCC)(OCC)OCC)C.C[Si](OCC)(OCC)OCC.[F:38][C:39]([F:44])([F:43])[C:40]([O-:42])=[O:41].CO[Si](CC[C:54]1[CH:59]=[CH:58][CH:57]=[CH:56][N+:55]=1C)(OC)OC.Cl.C(OCC(O)C)C>O.CC(C)=O.CO.C(O)C>[F:38][C:39]([F:44])([F:43])[C:40]([O-:42])=[O:41].[NH+:55]1[CH:56]=[CH:57][CH:58]=[CH:59][CH:54]=1 |f:3.4,11.12|
|


|
Name
|
|
|
Quantity
|
4.92 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)[Si](OC)(OC)OC
|
|
Name
|
|
|
Quantity
|
72.44 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O[Si](OCC)(OCC)OCC
|
|
Name
|
|
|
Quantity
|
22.05 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](OCC)(OCC)OCC
|
|
Name
|
trimethoxysilylethylmethylpyridinium trifluoroacetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)[O-])(F)F.CO[Si](OC)(OC)CCC1=[N+](C=CC=C1)C
|
|
Name
|
|
|
Quantity
|
150 g
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
33.12 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
while stirring the mixed solution with a magnetic stirrer
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DISSOLUTION
|
|
Details
|
to be dissolved
|
|
Type
|
ADDITION
|
|
Details
|
the resultant mixed solution
|
|
Type
|
TEMPERATURE
|
|
Details
|
was warmed
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
|
Type
|
CUSTOM
|
|
Details
|
The mixed solution was subjected to the reaction for 240 minutes
|
|
Duration
|
240 min
|
|
Type
|
CUSTOM
|
|
Details
|
the resultant reaction solution
|
|
Type
|
DISTILLATION
|
|
Details
|
were distilled off under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain a hydrolysis-condensation product
|
|
Type
|
CUSTOM
|
|
Details
|
The polymer thus obtained
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
FC(C(=O)[O-])(F)F.[NH+]1=CC=CC=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |